Cyclohexanol, 1-(1-methyl-2-propynyl)-
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Overview
Description
Cyclohexanol, 1-(1-methyl-2-propynyl)- is an organic compound belonging to the class of alcohols It features a cyclohexane ring with a hydroxyl group (-OH) and a 1-methyl-2-propynyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanol, 1-(1-methyl-2-propynyl)- can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with propargyl bromide in the presence of a base, such as potassium carbonate, to yield the desired product. The reaction typically occurs under reflux conditions with an appropriate solvent like acetone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-quality cyclohexanol, 1-(1-methyl-2-propynyl)- .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanol, 1-(1-methyl-2-propynyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions or sodium hypochlorite in basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in the presence of a base.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanal.
Reduction: Cyclohexane derivatives.
Substitution: Cyclohexyl halides.
Scientific Research Applications
Cyclohexanol, 1-(1-methyl-2-propynyl)- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclohexanol, 1-(1-methyl-2-propynyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol, 1-methyl-: Similar structure but lacks the 1-methyl-2-propynyl substituent.
Cyclohexanol, 1-propyl-: Similar structure but with a propyl group instead of the 1-methyl-2-propynyl group.
Cyclohexanol, 1-methyl-4-(1-methylethenyl)-: Contains a different substituent on the cyclohexane ring.
Uniqueness
Cyclohexanol, 1-(1-methyl-2-propynyl)- is unique due to its specific substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
103934-07-2 |
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Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
1-but-3-yn-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H16O/c1-3-9(2)10(11)7-5-4-6-8-10/h1,9,11H,4-8H2,2H3 |
InChI Key |
KHZPJGFUDYTAIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)C1(CCCCC1)O |
Origin of Product |
United States |
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